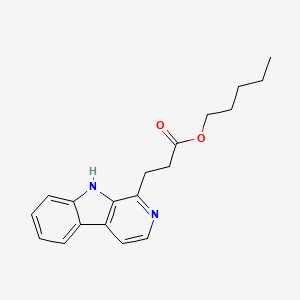
n-Pentyl beta-carboline-1-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Pentyl beta-carboline-1-propionate is a natural product found in Eurycoma longifolia with data available.
Applications De Recherche Scientifique
Antimalarial and Cytotoxic Properties
n-Pentyl β-carboline-1-propionate, a beta-carboline alkaloid, has been investigated for its potential antimalarial and cytotoxic properties. In a study by Kuo et al. (2003), various beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, were isolated from the roots of Eurycoma longifolia and screened for their cytotoxic and antimalarial activities. Significant cytotoxicity was observed against human lung cancer (A-549) and breast cancer (MCF-7) cell lines (Kuo et al., 2003). Another study by Huang et al. (2011) identified beta-carboline alkaloids with antiplasmodial activities against Plasmodium falciparum strains, suggesting their potential in antimalarial applications (Huang et al., 2011).
Antileishmanial Effects
Research by Gabriel et al. (2019) explored the antileishmanial activity of β-carboline-1-propionic acid alkaloid against Leishmania amazonensis and Leishmania infantum. The study showed significant leishmanicidal activity, highlighting the potential of this compound in treating leishmaniasis (Gabriel et al., 2019).
Antibacterial Activity
Shin et al. (2010) investigated the antibacterial activity of 1-acetyl-beta-carboline against methicillin-resistant Staphylococcus aureus (MRSA). The study found that in combination with ampicillin, 1-acetyl-beta-carboline exhibited synergistic antibacterial activity (Shin et al., 2010).
Biochemical and Pharmacological Functions
Beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, demonstrate a broad spectrum of pharmacological properties. Cao et al. (2007) highlighted their role in intercalating into DNA, inhibiting various enzymes, and interacting with receptors. These alkaloids exhibit diverse biological activities such as anticonvulsant, antitumor, and antimicrobial effects (Cao et al., 2007).
Propriétés
Nom du produit |
n-Pentyl beta-carboline-1-propionate |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
pentyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-6-13-23-18(22)10-9-17-19-15(11-12-20-17)14-7-4-5-8-16(14)21-19/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3 |
Clé InChI |
OXYXZGCPXAISTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 |
Synonymes |
n-pentyl beta-carboline-1-propionate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
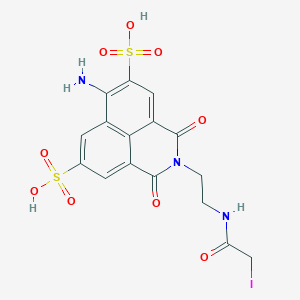
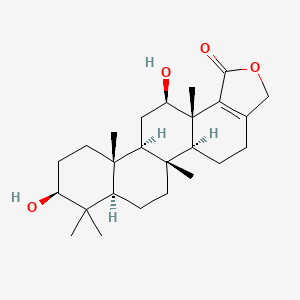
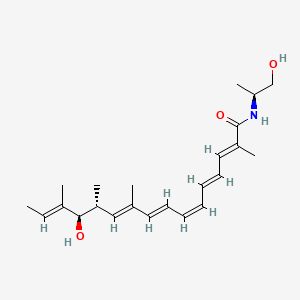
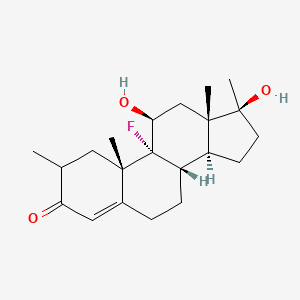
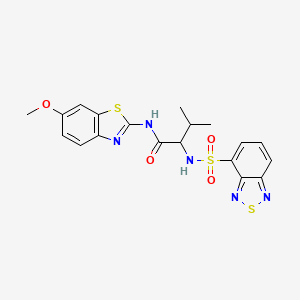
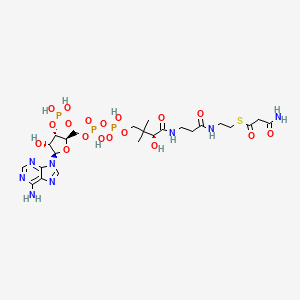
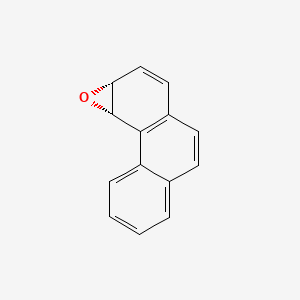
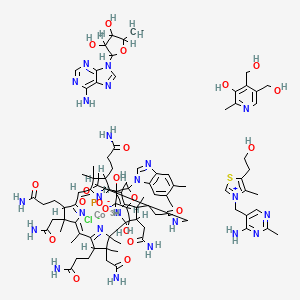
![1-[5-[4-(dimethylamino)phenyl]-2-(3,4,5-trimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B1246658.png)

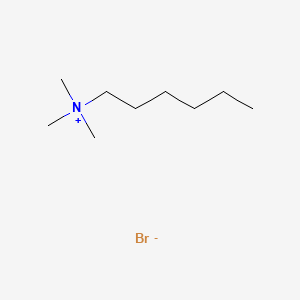
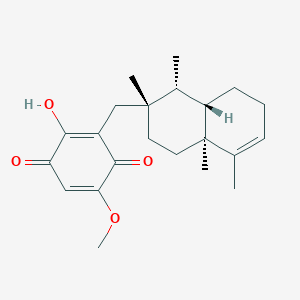
![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1246666.png)